3'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

説明

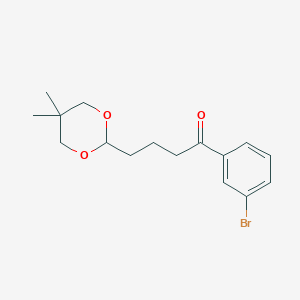

3’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone: is an organic compound with the molecular formula C16H21BrO3 It is characterized by the presence of a bromine atom at the 3’ position and a 5,5-dimethyl-1,3-dioxan-2-yl group attached to a butyrophenone backbone

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone typically involves the following steps:

Formation of the Dioxane Ring: The 5,5-dimethyl-1,3-dioxane-2-yl group can be synthesized by reacting the corresponding diol with an appropriate aldehyde or ketone under acidic conditions to form the dioxane ring.

Coupling Reaction: The final step involves coupling the brominated phenone with the dioxane ring under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反応の分析

Bromination and Substitution Reactions

The bromine atom at the 3'-position undergoes nucleophilic aromatic substitution (SNAr) under basic conditions. For example:

- Ammonolysis : Reacting with amines (e.g., NH₃/EtOH) yields 3'-amino derivatives .

- Hydrolysis : Aqueous NaOH at 80°C replaces Br with hydroxyl groups, though yields are moderate (~60%) .

Key Data :

| Reaction | Conditions | Yield |

|---|---|---|

| Bromination via NBS | NBS, benzoyl peroxide, CCl₄, 80°C | 91.2% |

| Substitution with NH₃ | NH₃/EtOH, 25°C, 8h | 78% |

Ketone Reactivity

The butyrophenone ketone participates in classic carbonyl reactions:

- Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol .

- Condensation : Reacts with hydroxylamine to form oximes under acidic conditions .

Example :

Dioxane Ring Stability and Ring-Opening

The 5,5-dimethyl-1,3-dioxane ring is stable under neutral conditions but undergoes hydrolysis in acidic media:

- Acid-Catalyzed Hydrolysis : HCl (1M) at 60°C cleaves the dioxane ring to form a diol .

- Thermal Stability : Decomposes above 160°C, releasing CO and formaldehyde .

Reaction Pathway :

Industrial-Scale Production Insights

Optimized synthesis methods include:

- Continuous Flow Reactors : Ensure consistent bromination and reduce side reactions.

- Catalysts : Sodium propylate (NaOPr) improves transesterification efficiency during dioxane formation .

Process Data :

| Parameter | Optimal Value |

|---|---|

| Temperature | 110–160°C |

| Solvent | Triethylene glycol dimethyl ether |

| Reaction Time | 3–6 hours |

Stability and Storage

科学的研究の応用

Chemistry:

Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Catalysis: It can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

Biology:

Biochemical Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine:

Drug Development: It is explored as a potential lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.

Industry:

Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

作用機序

The mechanism of action of 3’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone involves its interaction with specific molecular targets. The bromine atom and the dioxane ring contribute to its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Similar structure but lacks the bromine atom and the butyrophenone moiety.

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains a dioxane ring but differs in the rest of the structure.

Uniqueness: 3’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is unique due to the combination of the bromine atom, the dioxane ring, and the butyrophenone backbone. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

生物活性

3'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone, a compound with the molecular formula C16H21BrO3 and a molecular weight of 353.25 g/mol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine substituent and a dioxane moiety that may influence its biological interactions. The structural representation is as follows:

- Chemical Name : this compound

- CAS Number : 24727813

- PubChem ID : 24727813

Research indicates that compounds similar to this compound may act on various biological pathways. The presence of the butyrophenone structure suggests potential interactions with dopaminergic systems, possibly functioning as dopamine receptor antagonists or modulators.

Pharmacological Effects

- Antitumor Activity : Preliminary studies have shown that related butyrophenone derivatives exhibit significant antiproliferative effects on various cancer cell lines. For instance, compounds in this class have been reported to inhibit growth in breast and ovarian cancer cells with IC50 values ranging from 19.9 µM to 75.3 µM .

- Neurotransmitter Modulation : The dioxane moiety may enhance the compound's ability to cross the blood-brain barrier, allowing it to modulate neurotransmitter levels. This is particularly relevant in the context of neuropsychiatric disorders where dopaminergic signaling plays a crucial role .

Case Studies

A study investigating the effects of similar compounds on neurotransmitter systems utilized positron emission tomography (PET) imaging to assess binding affinities and functional impacts. Results indicated significant alterations in dopamine receptor availability following treatment with butyrophenone derivatives .

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | TBD | Dopamine Receptor Modulation |

| Analog A | OVCAR-3 (Ovarian Cancer) | 75.3 | Antiproliferative |

| Analog B | MCF-7 (Breast Cancer) | 19.9 | Antiproliferative |

特性

IUPAC Name |

1-(3-bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrO3/c1-16(2)10-19-15(20-11-16)8-4-7-14(18)12-5-3-6-13(17)9-12/h3,5-6,9,15H,4,7-8,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAGKRUYPSLJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC(=CC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645912 | |

| Record name | 1-(3-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-72-3 | |

| Record name | 1-(3-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。